2-(1,2-benzoxazol-3-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound that features a benzoxazole ring, an imidazole ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multi-step reactions. The process begins with the preparation of the benzoxazole ring, followed by the formation of the imidazole and pyridazine rings. Common reagents used in these reactions include aromatic aldehydes, nitriles, and various catalysts such as acetic acid (HOAc) and N,N-dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-bis(1H-imidazol-1-yl)benzene: Similar in structure due to the presence of imidazole rings.
2-(1H-Imidazol-2-yl)pyridine: Contains both imidazole and pyridine rings.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Features an imidazole ring with different substituents.
Uniqueness
2-(1,2-benzoxazol-3-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is unique due to its combination of benzoxazole, imidazole, and pyridazine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c25-17(11-14-13-3-1-2-4-15(13)27-22-14)20-8-10-24-18(26)6-5-16(21-24)23-9-7-19-12-23/h1-7,9,12H,8,10-11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUVUFYVOUFLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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